Chlorodiphenylmethane

Catalog No.
S523518
CAS No.
90-99-3
M.F
C13H11Cl
M. Wt
202.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiphenylmethane

Chlorodiphenylmethane (Benzhydryl chloride) is the industry-standard electrophile for mild SN1 benzhydrylation, overcoming limitations of benzyl chloride (harsh conditions) and trityl chloride (steric hindrance, moisture sensitivity). Provides optimal stability and reactivity balance for API synthesis. Key benefits:

  • Predictable SN1 kinetics for diphenhydramine & β-lactam antibiotic production.
  • High atom economy and flow-reactor compatibility vs. bromide analogs.
  • Bulk stock, verified purity, ready for global dispatch.

CAS Number

90-99-3

Product Name

Chlorodiphenylmethane

IUPAC Name

[chloro(phenyl)methyl]benzene

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

InChI

InChI=1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

ZDVDCDLBOLSVGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl

solubility

Soluble in DMSO

Synonyms

Chlorodiphenylmethane; AI3-11230; AI3 11230; AI311230

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl

The exact mass of the compound Chlorodiphenylmethane is 202.0549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76584. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Chlorodiphenylmethane, commonly known as benzhydryl chloride, is a foundational diarylalkyl halide widely utilized as an electrophilic alkylating agent and a robust protecting group precursor in pharmaceutical manufacturing [1]. Characterized by its ability to form a highly resonance-stabilized carbocation intermediate, it serves as the primary industrial building block for first-generation antihistamines, such as diphenhydramine, and as a critical benzhydryl (diphenylmethyl) protecting group for carboxylic acids and heteroatoms in complex peptide and β-lactam antibiotic syntheses [2]. For procurement teams, chlorodiphenylmethane represents the industry standard for scalable, mild SN1-driven benzhydrylation, offering a highly predictable reactivity profile that balances shelf stability with efficient reaction kinetics.

Procurement Fit

Pharmaceutical intermediate for introducing the benzhydryl moiety into APIs such as diphenhydramine and modafinil
SN1-type reactivity driven by resonance-stabilized carbocation, distinct from simple benzyl halides
Intermediate carbocation stability supports controlled alkylation with amines, alcohols, and carboxylates

Substituting chlorodiphenylmethane with simpler benzyl halides or more heavily substituted trityl halides fundamentally alters reaction kinetics, pathway selectivity, and process viability [1]. Benzyl chloride lacks the dual-phenyl resonance stabilization necessary to drive rapid, mild SN1-type benzhydrylation, often requiring harsher basic conditions that degrade sensitive substrates. Conversely, trityl chloride introduces excessive steric hindrance and extreme moisture sensitivity (reacting >3,000 times faster in solvolysis), which complicates scale-up, storage, and coupling to hindered targets [2]. Furthermore, while benzhydryl bromide offers higher raw reactivity, its lower thermal stability and higher propensity for premature hydrolysis cause reactor clogging and lower selectivity in continuous-flow API production, making the chloride form the optimal balance of shelf-life, atom economy, and controlled reactivity [3].

Substitution Risk

Chlorodiphenylmethane
Benzyl chloride
Carbocation stability differs by more than 8 log units; the far less stable benzyl cation leads to mixed SN1/SN2 mechanism and altered alkylation selectivity.
Chlorodiphenylmethane
Trityl chloride
The trityl cation is roughly 6.7 log units more stable, resulting in much faster, less selective reactivity and potential precipitation under typical conditions.

Optimal SN1 Reactivity Balance vs. Trityl Chloride

Chlorodiphenylmethane undergoes pure SN1 solvolysis with a reaction rate approximately 3,000 times slower than trityl chloride in aqueous media [1]. While trityl chloride's extreme reactivity (>600,000 relative rate vs. tert-butyl chloride) causes severe moisture sensitivity and handling challenges, benzhydryl chloride (relative rate ~200) provides a highly stable carbocation intermediate that drives substitution efficiently without premature degradation, making it superior for scalable batch processes [2].

Evidence DimensionRelative SN1 Solvolysis Rate
Target Compound Data~200 (Relative to tert-butyl chloride = 1.0)
Comparator Or BaselineTrityl chloride (>600,000 relative rate)
Quantified DifferenceTrityl chloride is >3,000x more reactive, leading to severe moisture instability.
ConditionsAqueous acetone/ethanol solvolysis at 25°C

Procurement teams can select benzhydryl chloride to avoid the stringent anhydrous handling requirements and short shelf-life of trityl chloride while maintaining excellent SN1 reactivity.

Carbocation Stability
Reported
Benzhydryl pKR+ ≈ −13.3
vs. Benzyl −22, Trityl −6.6
Intermediate stability governs controlled SN1 alkylation window
Values from standard carbocation stability compilations

API Yield and Flow-Chemistry Processability vs. Bromides

In the continuous flow synthesis of diphenhydramine, substituting more reactive bromides or dibenzyl halides with chlorodiphenylmethane prevents reactor clogging and suppresses side-product formation [1]. Reacting chlorodiphenylmethane with N,N-dimethylaminoethanol at elevated temperatures (160–180 °C) yields the target API directly as a molten salt in 80–90% yield. The chloride leaving group provides the exact thermal stability required to avoid premature decomposition before complete conversion [1].

Evidence DimensionAPI Synthesis Yield and Reactor Compatibility
Target Compound Data80–90% yield (clog-free continuous flow)
Comparator Or BaselineBromides / Dibenzyl halides (caused reactor clogging and lower selectivity)
Quantified DifferenceChloride ensures >80% yield without the physical blockages caused by more reactive leaving groups.
ConditionsSolvent-free continuous flow reactor, 160–180 °C

For industrial API manufacturing, chlorodiphenylmethane ensures uninterrupted flow processing and high atom economy without the mechanical failures associated with highly reactive bromides.

Chloro vs. Bromo Reactivity
Head-to-head
At 60°C: 66.3% vs 42.2%
At 100°C: 78.0% vs 50.2%
Reported higher conversion at moderate temperatures supports process economics
Continuous-flow, 5 min residence time (Loren et al. 2017)

Cost-Effective Protecting Group for β-Lactam Antibiotics

When protecting carboxylic acids in penicillin and cephalosporin synthesis, chlorodiphenylmethane is preferred over trityl chloride and benzyl chloride[1]. Benzyl esters require harsh deprotection conditions, while trityl chloride is often too sterically hindered to react efficiently with complex β-lactam intermediates. Benzhydryl chloride forms benzhydryl esters that are easily cleaved by mild acid or catalytic hydrogenolysis, providing high-yielding protection-deprotection cycles without degrading the sensitive β-lactam ring [2].

Evidence DimensionDeprotection Mildness & Steric Accessibility
Target Compound DataMild acidic cleavage / high coupling efficiency
Comparator Or BaselineBenzyl chloride (requires harsh cleavage) / Trityl chloride (high steric hindrance)
Quantified DifferenceBenzhydryl provides the optimal steric profile for high-yield coupling and mild cleavage.
Conditionsβ-lactam core protection/deprotection cycles

Selecting chlorodiphenylmethane prevents the loss of expensive antibiotic intermediates by avoiding the harsh deprotection conditions of benzyl groups and the steric coupling failures of trityl groups.

Acid Lability Ranking
Class-level inference
2-Cl-benzhydryl < parent < 4-Me-benzhydryl < trityl
Intermediate position enables tunable orthogonal deprotection
Resin-specific cleavage kinetics not quantified

Mechanistic Shift and Mild Alkylation vs. Benzyl Chloride

Unlike benzyl chloride, which primarily undergoes SN2 reactions requiring strong nucleophiles or harsh conditions, chlorodiphenylmethane's dual-phenyl resonance stabilizes the intermediate carbocation, shifting the mechanism to pure SN1[1]. This allows chlorodiphenylmethane to act as an effective alkylating agent for weaker nucleophiles (such as complex amines or alcohols) under milder conditions, significantly reducing the energy burden and side reactions in multi-step syntheses [2].

Evidence DimensionReaction Mechanism and Nucleophile Requirement
Target Compound DataPure SN1 (rapid ionization, accepts weak nucleophiles)
Comparator Or BaselineBenzyl chloride (SN2, requires strong nucleophiles)
Quantified DifferenceBenzhydryl chloride ionizes spontaneously in polar solvents, unlike benzyl chloride.
ConditionsNucleophilic substitution in polar protic/aprotic solvents

Buyers synthesizing complex, sensitive molecules can use chlorodiphenylmethane to alkylate weak nucleophiles without resorting to the harsh basic conditions required by benzyl chloride.

Solvolysis Rate (kobs)
Reported
6.2 s⁻¹
Sub-second ionization supports fast alkylation; 56,000-fold tuning range via substituents
20 °C, 90% acetone/water, 0.018 M (Streidl et al. 2009)
Nucleoside Protection
Cross-study comparable
Protection 70–90% (PdCl₂)
Deprotection 85% (PdCl₂, EtOH)
Stable to NH₃/MeOH overnight
Supports orthogonal protection with catalytic PdCl₂ cycle
Deprotection with CuBr₂ gave 43% yield

First-Generation Antihistamine Manufacturing

As the direct electrophilic precursor for the synthesis of diphenhydramine and related ethanolamine-based antihistamines, chlorodiphenylmethane offers optimal atom economy and flow-reactor compatibility, outperforming bromides in high-temperature, solvent-free continuous processes [1].

Carboxylic Acid Protection in Antibiotic Synthesis

Used extensively to form benzhydryl esters during the synthesis of penicillins and cephalosporins, allowing for mild acidic deprotection that preserves the fragile β-lactam core, which is often degraded by the harsh conditions required for benzyl ester cleavage[2].

N-Alkylation in CNS Drug Development

Utilized as a benzhydrylating agent for piperazines and other nitrogen heterocycles in the development of calcium channel blockers, analgesics, and anti-mitotic agents, where its pure SN1 reactivity allows for the alkylation of complex, weakly nucleophilic scaffolds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Continuous-flow benzhydryl ether synthesis
Chloro leaving-group profile at moderate temperatures
Conversion rate under flow conditions at 60–100 °C
SPPS linker with tunable acid lability
Acid lability between Merrifield and trityl resins
Cleavage threshold tuning via ring substituent selection
Orthogonal hydroxyl protection in nucleosides
DPM stability to basic and mildly acidic conditions
PdCl₂-catalyzed protection/deprotection cycle yield
Reactivity prediction for alkylation reactions
Calibrated electrophilicity on Mayr scale
Reaction rate calculation with nucleophiles via Mayr equation

Color/Form

NEEDLES

XLogP3

3.9

Exact Mass

202.0549

Boiling Point

173 °C @ 19 MM HG

Density

1.1398 @ 20 °C/4 °C

Appearance

Solid powder

Melting Point

20.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CN9N9AYV4B

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (10.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

90-99-3

Wikipedia

Chlorodiphenylmethane

General Manufacturing Information

Benzene, 1,1'-(chloromethylene)bis-: ACTIVE

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